Clinical Prevention of Polymorphous Light Eruption (PMLE): Ecamsule-Containing Formulation vs. Deprived Formulations
In a double-blind, randomized, controlled, intraindividual study, an SPF 40 sunscreen containing ecamsule (3%), octocrylene (10%), avobenzone (2%), and titanium dioxide (5%) was compared to an ecamsule-deprived formulation (triad-E) and an avobenzone-deprived formulation (triad-A) for preventing Polymorphous Light Eruption (PMLE). The ecamsule-containing formulation demonstrated a significantly higher success rate in preventing PMLE flares [1].
| Evidence Dimension | Success rate in preventing PMLE flares |
|---|---|
| Target Compound Data | 56% (41/73 participants) with full formulation (ecamsule present) |
| Comparator Or Baseline | 11% (8/73 participants) for ecamsule-deprived formulation (triad-E) |
| Quantified Difference | 5.1-fold increase in success rate (P<0.001) |
| Conditions | SPF 40 cream containing ecamsule 3%, octocrylene 10%, avobenzone 2%, and titanium dioxide 5% vs. ecamsule-deprived cream (triad-E), applied to 144 PMLE-prone participants under maximized outdoor sun exposure conditions. |
Why This Matters
Demonstrates ecamsule's non-substitutable role in preventing a specific UVA-induced photodermatosis, justifying its inclusion in formulations for sensitive populations.
- [1] DeLeo, V. A., Clark, S., Fowler, J., Poncet, M., Loesche, C., & Soto, P. (2009). A new ecamsule-containing SPF 40 sunscreen cream for the prevention of polymorphous light eruption: a double-blind, randomized, controlled study in maximized outdoor conditions. Cutis, 83(2), 95-103. View Source
